molecular formula C17H25N3O4 B034195 Glycyl-leucyl-phenylalanine CAS No. 103213-38-3

Glycyl-leucyl-phenylalanine

Cat. No. B034195
M. Wt: 335.4 g/mol
InChI Key: TVUWMSBGMVAHSJ-KBPBESRZSA-N
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Description

Glycyl-leucyl-phenylalanine is a peptide composed of glycine, leucine, and phenylalanine amino acids. Its study spans various fields, including peptide synthesis, molecular structure analysis, and its physicochemical properties.

Synthesis Analysis

Peptide synthesis techniques have been applied to create glycine, leucine, and phenylalanine dipeptide derivatives. For instance, some glycine, leucine, and phenylalanine dipeptide derivatives of adamantanine were synthesized using classical methods of peptide synthesis (Nagasawa, Elberling, & Shirota, 1975).

Molecular Structure Analysis

The molecular structure of peptides like glycyl-leucyl-phenylalanine has been elucidated through crystallography. For example, the structure of glycyl-glycyl-L-phenylalanine hydrochloride has been determined, revealing insights into its molecular conformation (Murali & Subramanian, 2009).

Chemical Reactions and Properties

Peptides containing glycyl-leucyl-phenylalanine can undergo various chemical reactions. For instance, its dipeptide derivatives can interact with enzymes like leucine aminopeptidase, influencing its activity (Jadot, Colmant, Coninck, & Wattiaux, 1984).

Physical Properties Analysis

The physical properties of glycyl-leucyl-phenylalanine and its derivatives, such as solubility and crystalline structure, have been studied. The crystal structures of its derivatives provide insights into the peptide's physical properties (Veen & Low, 1972).

Chemical Properties Analysis

Understanding the chemical properties of glycyl-leucyl-phenylalanine involves studying its interactions in various chemical environments. For instance, its separation and behavior in high-performance liquid chromatography have been examined, shedding light on its chemical behavior and interactions (Rabouan, Prognon, & Barthès, 1999).

Scientific Research Applications

Metabolic Pathways and Disease Models

Research on phenylketonuria (PKU), a metabolic disorder characterized by an inability to metabolize phenylalanine, has revealed the potential of compounds like glycyl-leucyl-phenylalanine in understanding and treating this condition. Studies suggest that understanding the metabolic pathways involving amino acids like phenylalanine can lead to better management strategies for PKU and similar metabolic disorders (Ney, Blank, & Hansen, 2013).

Cognitive and Neurological Research

Research into the cognitive and neurological aspects of metabolic diseases has highlighted the importance of amino acids and peptides like glycyl-leucyl-phenylalanine. The study of their roles in the brain's metabolic processes can provide insights into the pathophysiology of diseases like PKU and their impact on cognitive functions (Leuzzi, Chiarotti, Nardecchia, van Vliet, & van Spronsen, 2019).

Plant Biology and Stress Resistance

Glycine betaine, a compound related to glycyl-leucyl-phenylalanine, has been extensively studied for its role in plant stress resistance. Research shows that glycine betaine and related peptides can improve plant resilience to abiotic stresses, such as drought and salinity, underscoring the broader biological significance of these compounds (Ashraf & Foolad, 2007).

Glycoprotein Research

The study of glycosylation, a crucial post-translational modification of proteins, has benefited from research into peptides like glycyl-leucyl-phenylalanine. Understanding how such peptides influence glycoprotein structures and functions can contribute to the development of therapeutic proteins and the treatment of diseases linked to glycosylation abnormalities (Cumming, 1991).

Future Directions

The future directions of research on Glycyl-Leucyl-Phenylalanine could involve further investigation into its mechanism of action, particularly its effect on lysosomes . Additionally, the yield and productivity of the L-phenylalanine bioconversion system still need to be improved .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-11(2)8-13(19-15(21)10-18)16(22)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUWMSBGMVAHSJ-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908255
Record name N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-leucyl-phenylalanine

CAS RN

103213-38-3
Record name Glycyl-leucyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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